molecular formula C11H14O4 B1627932 2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-86-6

2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627932
CAS No.: 850348-86-6
M. Wt: 210.23 g/mol
InChI Key: HQSYYKKAVVEXLD-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-12-9-3-2-4-10(7-9)15-8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSYYKKAVVEXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590072
Record name 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-86-6
Record name 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and related research findings regarding this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves reactions with various phenolic compounds and dioxolane derivatives. The method often employs catalytic systems to enhance yield and purity. For instance, a study reported successful synthesis using salicylaldehyde and diols under specific catalytic conditions, leading to a series of dioxolane derivatives with varying substituents that affect biological activity .

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In vitro studies have shown that various synthesized compounds demonstrate activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, one study reported minimum inhibitory concentration (MIC) values for certain dioxolane derivatives ranging from 625 to 1250 µg/mL against S. aureus .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundBacterial StrainMIC (µg/mL)
2aS. aureus625
2bP. aeruginosa1250
2cE. faecalis625
2dS. epidermidis500

Antifungal Activity

The antifungal activity of this compound has also been investigated. Compounds similar to this dioxolane have shown promising results against Candida albicans, with most derivatives exhibiting significant antifungal effects .

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundFungal StrainMIC (µg/mL)
2eC. albicans500
2fAspergillus niger1000

Anticancer Activity

In addition to its antibacterial and antifungal properties, there is emerging evidence regarding the anticancer potential of dioxolane derivatives. Some studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. For instance, a series of synthesized compounds were tested against human breast cancer cell lines (MCF-7), showing promising cytotoxic activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2gMCF-720
2hBel-740215

Case Studies

Several case studies have highlighted the potential therapeutic applications of dioxolane derivatives:

  • Antimicrobial Properties : A study demonstrated that a specific dioxolane derivative exhibited broad-spectrum antimicrobial activity, suggesting its use in developing new antibiotics .
  • Cancer Treatment : Another investigation focused on the structure-activity relationship (SAR) of dioxolanes in cancer treatment, revealing that modifications at specific positions significantly enhance cytotoxicity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane
Reactant of Route 2
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2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane

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